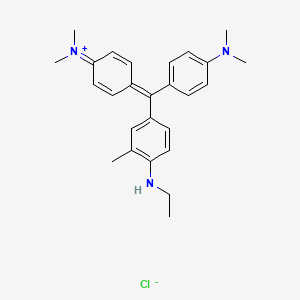
21,21-Diethyl-16,26-dipentadecylhentetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,21-Diethyl-16,26-dipentadecylhentetracontane is a complex organic compound with the molecular formula C75H152 . It is characterized by its long carbon chain and multiple ethyl and pentadecyl groups. This compound is notable for its high molecular weight of 1054.0094 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21,21-Diethyl-16,26-dipentadecylhentetracontane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Alkylation Reactions:
Hydrogenation: Ensuring the saturation of the carbon chain.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving high temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
21,21-Diethyl-16,26-dipentadecylhentetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces simpler hydrocarbons.
Aplicaciones Científicas De Investigación
21,21-Diethyl-16,26-dipentadecylhentetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 21,21-Diethyl-16,26-dipentadecylhentetracontane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to embed within lipid bilayers, affecting membrane fluidity and function. Additionally, its hydrophobic nature enables it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane (C16H34): A simpler long-chain hydrocarbon.
Octadecane (C18H38): Another long-chain hydrocarbon with similar properties.
Eicosane (C20H42): A longer-chain hydrocarbon with increased molecular weight.
Uniqueness
21,21-Diethyl-16,26-dipentadecylhentetracontane is unique due to its specific arrangement of ethyl and pentadecyl groups, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for studying the behavior of long-chain hydrocarbons.
Propiedades
Número CAS |
72936-31-3 |
|---|---|
Fórmula molecular |
C75H152 |
Peso molecular |
1054.0 g/mol |
Nombre IUPAC |
21,21-diethyl-16,26-di(pentadecyl)hentetracontane |
InChI |
InChI=1S/C75H152/c1-7-13-17-21-25-29-33-37-41-45-49-53-57-65-73(66-58-54-50-46-42-38-34-30-26-22-18-14-8-2)69-61-63-71-75(11-5,12-6)72-64-62-70-74(67-59-55-51-47-43-39-35-31-27-23-19-15-9-3)68-60-56-52-48-44-40-36-32-28-24-20-16-10-4/h73-74H,7-72H2,1-6H3 |
Clave InChI |
SALMLXPNOWQEAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


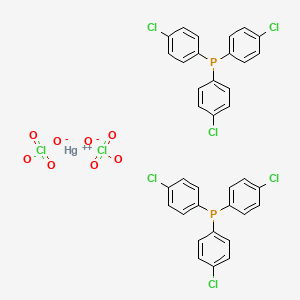
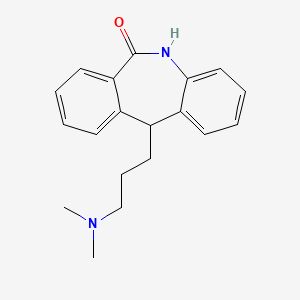
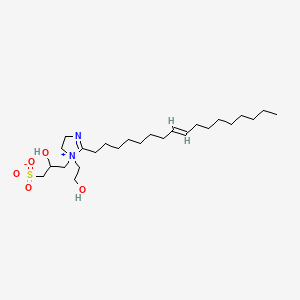

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)

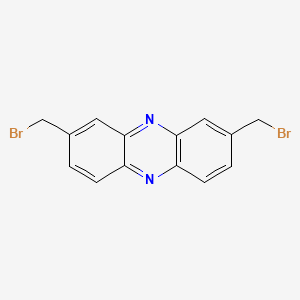
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
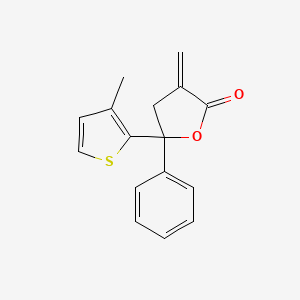
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
